molecular formula C5H8O B7770458 Tiglic aldehyde CAS No. 6038-09-1

Tiglic aldehyde

Cat. No. B7770458
CAS RN: 6038-09-1
M. Wt: 84.12 g/mol
InChI Key: ACWQBUSCFPJUPN-HWKANZROSA-N
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Description

Tiglic aldehyde, also known as trans-2-Methyl-2-butenal, is a natural product found in Glycyrrhiza glabra . It has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol .


Synthesis Analysis

Tiglic aldehyde has been used in the total synthesis of 7-demethylpiericidin A1 . It was also used as a starting reagent during the synthesis of alkyl-branched tetraene hydrocarbons and pheromone components for dried fruit beetles .


Molecular Structure Analysis

The IUPAC name of Tiglic aldehyde is (E)-2-methylbut-2-enal . The InChI string is InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+ . The canonical SMILES string is CC=C(C)C=O .


Chemical Reactions Analysis

Tiglic aldehyde is an important raw material for the synthesis of isoterpenes . Tiglic acid, which is obtained by oxidation of tiglic aldehyde, is useful as a raw material for the synthesis of driers for perfumes, varnishes, inks, and the like .


Physical And Chemical Properties Analysis

Tiglic aldehyde is a liquid with a refractive index of 1.448 . It has a boiling point of 116-119 °C/752 mmHg . The density of Tiglic aldehyde is 0.869 g/mL at 20 °C and 0.871 g/mL at 25 °C .

Mechanism of Action

Tiglic aldehyde has been identified as a new natural agonist of the transient receptor potential Ankyrin 1 (TRPA1) channel . TRPA1 is activated by natural molecules producing pungent, tingling, or irritating sensations during their consumption .

Safety and Hazards

Tiglic aldehyde is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only outdoors or in a well-ventilated area .

Future Directions

Tiglic aldehyde has been found to activate TRPA1, which is associated with various physiological mechanisms like gut motility, inflammation, or pain . This suggests potential future directions for research into the therapeutic uses of Tiglic aldehyde.

properties

IUPAC Name

(E)-2-methylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWQBUSCFPJUPN-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049308
Record name E-2-Methyl-2-butenal
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; penetrating, powerful green ethereal aroma
Record name 2-Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; soluble in ether and most oils, soluble (in ethanol)
Record name 2-Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.868-0.873 (20°)
Record name 2-Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Tiglic aldehyde

CAS RN

497-03-0, 1115-11-3, 6038-09-1
Record name Tiglaldehyde
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Record name trans-2-Methylcrotonaldehyde
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Record name 2-Butenal, 2-methyl-
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Record name 2-Butenal,2-methyl-, (Z)-
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Record name Tiglic aldehyde
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Record name 2-Butenal, 2-methyl-, (2E)-
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Record name E-2-Methyl-2-butenal
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Record name (E)-2-methylbut-2-enal
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Record name TIGLIC ALDEHYDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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